

A Comparative Benchmarking Guide to Antioxidant 1076: Performance Against Industry Standards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate*

Cat. No.: B107695

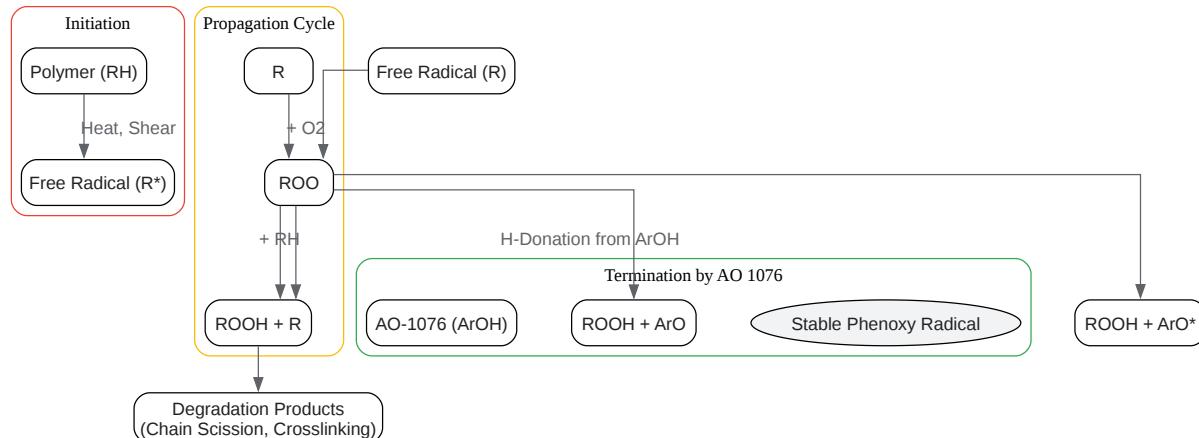
[Get Quote](#)

This guide provides an in-depth, objective comparison of Antioxidant 1076's performance against other industry-standard antioxidants. Designed for researchers, scientists, and formulation experts, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides detailed, replicable protocols for validation. Our focus is on delivering scientifically sound, field-proven insights into the stabilization of polymeric materials.

Introduction: The Role of Primary Antioxidants in Polymer Stability

Polymers are susceptible to degradation when exposed to heat, oxygen, and shear stress during processing and end-use. This thermo-oxidative degradation involves a free-radical chain reaction that leads to undesirable changes such as discoloration, embrittlement, and loss of mechanical properties.^[1] Primary antioxidants are crucial additives that interrupt this cycle.

Antioxidant 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.^{[2][3][4]} Its primary function is to act as a radical scavenger, donating a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the degradation cascade.^{[5][6]} This mechanism


makes it highly effective in protecting a wide array of organic substrates, including polyolefins, styrenics, elastomers, and adhesives.[4][7][8]

This guide will focus on benchmarking Antioxidant 1076 against other common hindered phenolic antioxidants, most notably Antioxidant 1010, which is often considered a benchmark due to its tetra-functional structure.[6][9] We will evaluate performance based on three key indicators:

- Oxidative Stability: The material's resistance to oxidation at elevated temperatures.
- Thermal Stability: The material's ability to resist thermal degradation.
- Color Stability: The material's ability to retain its original color during processing and aging.

Mechanism of Action: Hindered Phenolic Antioxidants

The effectiveness of Antioxidant 1076 stems from its molecular structure. The bulky tert-butyl groups adjacent to the hydroxyl group create steric hindrance, which stabilizes the resulting phenoxy radical after it donates its hydrogen atom. This prevents the antioxidant itself from initiating further unwanted reactions.

[Click to download full resolution via product page](#)

Caption: Free-radical chain reaction and termination by a hindered phenolic antioxidant.

Key Performance Indicators and Standardized Testing

To ensure an objective comparison, performance must be measured using standardized, industry-accepted methodologies. We will utilize tests sanctioned by organizations like ASTM International and the International Organization for Standardization (ISO).

Oxidative Stability: Oxidative Induction Time (OIT)

Causality: The Oxidative Induction Time (OIT) test is an accelerated method to determine a material's resistance to oxidation. It measures the time until the onset of rapid, exothermic oxidation when the material is held at a constant high temperature in an oxygen-rich

atmosphere. A longer OIT indicates a higher level of stabilization.[10][11] This is a critical measure of the primary antioxidant's efficiency in scavenging free radicals during the initial stages of degradation.

Standard Methodology: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (DSC).[12][13]

Experimental Protocol: ASTM D3895

- Sample Preparation: A small, representative sample (5-10 mg) of the polymer compound is placed in an open aluminum DSC pan.
- Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
- Heating: The sample is heated at a controlled rate (e.g., 20 °C/min) to the specified isothermal test temperature (e.g., 200 °C for polyethylene).
- Equilibration: The sample is allowed to thermally equilibrate at the test temperature for a few minutes.
- Gas Switch: The purge gas is switched from nitrogen to high-purity oxygen at a constant flow rate. This marks the start of the measurement (time zero).
- Data Acquisition: The instrument records the heat flow to or from the sample. The test continues until the exothermic oxidation peak is observed.
- Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. newtopchem.com [newtopchem.com]

- 2. camsi-x.com [camsi-x.com]
- 3. specialchem.com [specialchem.com]
- 4. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. akrochem.com [akrochem.com]
- 8. ecochemchina.com [ecochemchina.com]
- 9. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. mt.com [mt.com]
- 12. store.astm.org [store.astm.org]
- 13. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- To cite this document: BenchChem. [A Comparative Benchmarking Guide to Antioxidant 1076: Performance Against Industry Standards]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107695#benchmarking-antioxidant-1076-performance-against-industry-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com